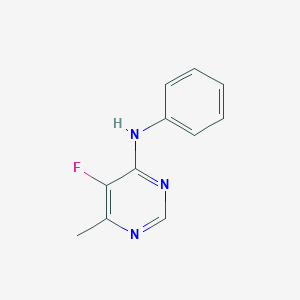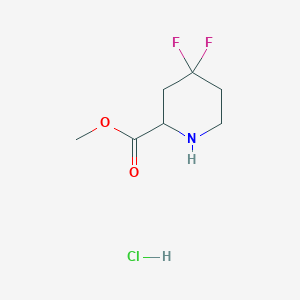![molecular formula C22H21N3O2S B2848602 1-(3,4-dihydro-2H-quinolin-1-yl)-2-[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanylethanone CAS No. 872688-98-7](/img/structure/B2848602.png)
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanylethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a chemical compound typically includes its molecular formula, structure, and other identifiers. It may also include information about the compound’s sources, uses, and role in biological systems if applicable .
Synthesis Analysis
Synthesis analysis involves studying the methods used to create a compound. This can include the types of reactions used, the order of steps, the conditions required for each step, and the yields of each step .Molecular Structure Analysis
Molecular structure analysis involves studying the arrangement of atoms within a molecule. This can include information about the types of bonds (covalent, ionic, etc.), the geometry of the molecule, and any notable structural features .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that a compound can undergo. This can include information about the reactants and products, the conditions required for the reaction, and the mechanism of the reaction .Physical And Chemical Properties Analysis
Physical and chemical properties analysis involves studying properties like melting point, boiling point, solubility, density, and reactivity .科学的研究の応用
Synthesis and Structural Analysis
Compounds with structural similarities to the queried chemical have been synthesized through various methods, demonstrating the adaptability and importance of quinoline derivatives in synthetic chemistry. For instance, Mizuno et al. (2006) developed efficient syntheses for metabolites of a complex quinoline derivative, showcasing the relevance of these compounds in medicinal chemistry and drug development (Mizuno et al., 2006). Similarly, Shishkina et al. (2018) investigated polymorphic modifications of a quinoline derivative, highlighting the significance of crystal structure analysis in understanding the physicochemical properties of these compounds (Shishkina et al., 2018).
Biological Activities and Potential Applications
The biological activity of quinoline derivatives is a focal point of research, with studies exploring their antitumor, antimicrobial, and anti-inflammatory properties. For example, Bolognese et al. (2004) designed and synthesized new pyridoisoquinolindione derivatives, demonstrating potent cytotoxic activity against various cancer cell lines, indicating the potential of quinoline derivatives in cancer therapy (Bolognese et al., 2004). El‐Helw and Hashem (2020) explored the synthesis of quinoline derivatives for antitumor activity, further supporting the role of these compounds in developing new anticancer agents (El‐Helw & Hashem, 2020).
Antioxidant Properties
The antioxidant properties of quinoline derivatives have also been investigated, highlighting their potential in combating oxidative stress-related diseases. Hassan et al. (2017) synthesized novel quinolinones with significant antioxidant activities, underscoring the importance of these compounds in medicinal chemistry and pharmacology (Hassan et al., 2017).
作用機序
Safety and Hazards
特性
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2S/c1-27-18-10-8-16(9-11-18)19-12-13-21(24-23-19)28-15-22(26)25-14-4-6-17-5-2-3-7-20(17)25/h2-3,5,7-13H,4,6,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVSOZOMRIZFOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)N3CCCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanylethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2-chloro-6-fluorophenyl)(cyano)methyl]-3-[(furan-2-yl)formamido]propanamide](/img/structure/B2848519.png)
![ethyl 5-{2-[2-(4-fluoroanilino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B2848520.png)
![1-decyl-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2848524.png)

![[2-(Trifluoromethyl)spiro[3.3]heptan-2-yl]methanesulfonyl chloride](/img/structure/B2848527.png)
![1-[1-(2-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2848529.png)

![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2848532.png)
![N-(3-chloro-4-methylphenyl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2848535.png)
![1-(2-Fluorophenyl)-7-methyl-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2848536.png)
![(S)-5-Amino-N-(2-(1-(chloromethyl)-5-hydroxy-2,3-dihydro-1H-benzo[e]indole-3-carbonyl)-1H-indol-5-yl)-1H-indole-2-carboxamide](/img/structure/B2848538.png)


![1-Methyl-3-[(3-methylpiperidin-1-yl)methyl]pyrazole-4-carboxylic acid](/img/structure/B2848541.png)